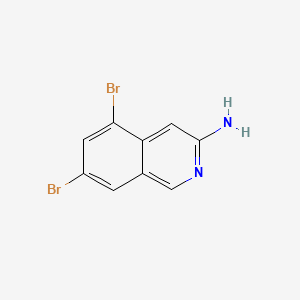
1-(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is a complex organic compound that features a pyrrole ring, an oxadiazole ring, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine typically involves multiple steps. One common route starts with the preparation of the pyrrole ring, followed by the formation of the oxadiazole ring, and finally the introduction of the methylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield compounds with increased hydrogen content.
Scientific Research Applications
1-(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrole and oxadiazole rings.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-bromophenyl)-1-isobutyl-1H-pyrrol-2-yl)propanoic acid: This compound shares the pyrrole ring but has different functional groups.
1-(1-isobutyl-1H-pyrrol-2-yl)ethanone: This compound also contains the pyrrole ring but lacks the oxadiazole ring and methylamine group.
Uniqueness
1-(3-(1-isobutyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine is unique due to its combination of a pyrrole ring, an oxadiazole ring, and a methylamine group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-methyl-1-[3-[1-(2-methylpropyl)pyrrol-2-yl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C12H18N4O/c1-9(2)8-16-6-4-5-10(16)12-14-11(7-13-3)17-15-12/h4-6,9,13H,7-8H2,1-3H3 |
InChI Key |
XYMMNIGUBYGYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC=C1C2=NOC(=N2)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[7-cyano-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B13426945.png)

![(3R)-1,2,3,4-Tetrahydro-2-[(4-methoxyphenyl)sulfonyl]-3-isoquinolinecarboxylic Acid](/img/structure/B13426962.png)


![1-isopropyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426978.png)
![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)



![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)

